molecular formula C20H17F3N2O3S B11457594 7,8-dimethoxy-3-thioxo-2-[3-(trifluoromethyl)phenyl]-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-3-thioxo-2-[3-(trifluoromethyl)phenyl]-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11457594
M. Wt: 422.4 g/mol
InChI Key: HKQIMLQVDKTMCZ-UHFFFAOYSA-N
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Description

7,8-DIMETHOXY-3-SULFANYLIDENE-2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes methoxy groups, a sulfanylidene group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHOXY-3-SULFANYLIDENE-2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHOXY-3-SULFANYLIDENE-2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

7,8-DIMETHOXY-3-SULFANYLIDENE-2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 7,8-DIMETHOXY-3-SULFANYLIDENE-2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 7,8-DIMETHOXY-3-SULFANYLIDENE-2-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE lies in its trifluoromethylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

7,8-dimethoxy-3-sulfanylidene-2-[3-(trifluoromethyl)phenyl]-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C20H17F3N2O3S/c1-27-16-7-11-6-15-18(26)25(14-5-3-4-13(9-14)20(21,22)23)19(29)24(15)10-12(11)8-17(16)28-2/h3-5,7-9,15H,6,10H2,1-2H3

InChI Key

HKQIMLQVDKTMCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=CC(=C4)C(F)(F)F)OC

Origin of Product

United States

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